(r,s)-(+)-3-(Diphenyl-t-butylsiloxy)-2-methylpropan-1-ol
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Overview
Description
(r,s)-(+)-3-(Diphenyl-t-butylsiloxy)-2-methylpropan-1-ol is an organic compound that features a silicon-oxygen bond, a tertiary butyl group, and a hydroxyl group. This compound is of interest in organic synthesis and materials science due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (r,s)-(+)-3-(Diphenyl-t-butylsiloxy)-2-methylpropan-1-ol typically involves the protection of a hydroxyl group using a t-butylsiloxy group. The reaction might proceed as follows:
Starting Material: 2-methylpropan-1-ol.
Protecting Group Addition: The hydroxyl group is protected by reacting with t-butylchlorodiphenylsilane in the presence of a base such as pyridine.
Reaction Conditions: The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl ether.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The compound can undergo reduction reactions, such as the reduction of the carbonyl group back to a hydroxyl group using reagents like sodium borohydride (NaBH4).
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups using reagents like TBAF (Tetrabutylammonium fluoride).
Common Reagents and Conditions
Oxidation: PCC, DMP.
Reduction: NaBH4, LiAlH4.
Substitution: TBAF, HCl in methanol.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of different silyl ethers or deprotected alcohols.
Scientific Research Applications
Chemistry
Protecting Groups: Used as a protecting group for alcohols in multi-step organic synthesis.
Catalysis: May serve as a ligand or catalyst in certain organic reactions.
Biology
Bioconjugation: Potential use in modifying biomolecules for research purposes.
Medicine
Drug Development: Could be used in the synthesis of pharmaceutical intermediates.
Industry
Materials Science: Utilized in the development of silicon-based materials and coatings.
Mechanism of Action
The mechanism of action for (r,s)-(+)-3-(Diphenyl-t-butylsiloxy)-2-methylpropan-1-ol largely depends on its role in specific reactions. For example, as a protecting group, it prevents unwanted reactions at the hydroxyl site by forming a stable silyl ether. The molecular targets and pathways involved would vary based on its application in synthesis or catalysis.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilyl ethers: Commonly used protecting groups for alcohols.
Tert-butyldimethylsilyl ethers: Another variant of silyl ethers used for protection.
Uniqueness
(r,s)-(+)-3-(Diphenyl-t-butylsiloxy)-2-methylpropan-1-ol is unique due to the presence of the diphenyl and t-butyl groups, which provide steric hindrance and stability, making it particularly useful in complex organic syntheses where selective protection is required.
Properties
IUPAC Name |
3-[tert-butyl(diphenyl)silyl]oxy-2-methylpropan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O2Si/c1-17(15-21)16-22-23(20(2,3)4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,17,21H,15-16H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZUJVWXCWFVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O2Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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